molecular formula C14H17N3 B5715491 1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole

1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole

Cat. No.: B5715491
M. Wt: 227.30 g/mol
InChI Key: XMUDXGXXGMMPSV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methylpyrrole group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1,3-Dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, similar in structure but with different properties.

    1,3-Dimethylbenzimidazole: Another derivative with two methyl groups, differing in the position of the substituents.

Uniqueness

1,3-Dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole is unique due to the presence of the methylpyrrole group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-15-10-6-9-13(15)14-16(2)11-7-4-5-8-12(11)17(14)3/h4-10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUDXGXXGMMPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2N(C3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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